Iron(II) acetate

Heterogeneous Fenton catalysis Advanced oxidation processes Water treatment

Iron(II) acetate (ferrous acetate, Fe(CH₃COO)₂) is an off-white to light green crystalline salt that exists primarily as a tetrahydrate with high water solubility. Unlike many iron precursors, it offers a unique combination of moderate Lewis acidity, redox flexibility (Fe²⁺/Fe³⁺), and clean thermal decomposition to iron oxides, making it a strategic precursor for magnetic nanoparticles, heterogeneous catalysts, and polymerization initiators.

Molecular Formula C4H6FeO4
Molecular Weight 173.93 g/mol
CAS No. 3094-87-9
Cat. No. B012342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron(II) acetate
CAS3094-87-9
SynonymsFERROUS ACETATE; IRON(II) ACETATE; aceticacid,iron(2+)salt; aceticacid,iron(2++)salt; iron(2+)acetate; irondiacetate; IRON(II) ACETATE, 99.995%; Ferrousacetateanhydrous
Molecular FormulaC4H6FeO4
Molecular Weight173.93 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].[Fe+2]
InChIInChI=1S/2C2H4O2.Fe/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
InChIKeyLNOZJRCUHSPCDZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iron(II) Acetate (CAS 3094-87-9) for Advanced Material Synthesis and Catalysis: Procurement-Grade Technical Profile


Iron(II) acetate (ferrous acetate, Fe(CH₃COO)₂) is an off-white to light green crystalline salt that exists primarily as a tetrahydrate with high water solubility [1]. Unlike many iron precursors, it offers a unique combination of moderate Lewis acidity, redox flexibility (Fe²⁺/Fe³⁺), and clean thermal decomposition to iron oxides, making it a strategic precursor for magnetic nanoparticles, heterogeneous catalysts, and polymerization initiators . Its toxicity profile is markedly more favorable than organoiron alternatives such as iron pentacarbonyl, positioning it as a safer reagent for laboratory and industrial scale-up .

Why Generic Iron Salts Cannot Substitute Iron(II) Acetate in Critical R&D and Industrial Processes


In-class iron precursors such as iron(II) sulfate, iron(III) nitrate, and iron(III) chloride are not drop-in replacements for iron(II) acetate. The acetate anion actively participates in precursor decomposition, metal dispersion, and stabilization of the Fe²⁺ oxidation state, which directly determines catalyst activity, nanoparticle size, and product selectivity [1]. For instance, carbon-supported Fenton catalysts prepared from iron acetate exhibit an Fe²⁺/Fe³⁺ ratio of 4.1, versus 1.5 for sulfate and 1.7 for nitrate, leading to 42% higher hydroxyl radical generation [2]. Substituting acetate with nitrate or chloride precursors alters the speciation of the final iron phase and frequently leads to larger particle sizes, lower surface areas, and inferior catalytic turnover [3].

Iron(II) Acetate Quantitative Differentiation: Head-to-Head Evidence Against Analogous Iron Precursors


42% Higher Hydroxyl Radical Generation vs. Iron Sulfate and Nitrate in Carbon-Fe Fenton Catalysts

Iron(II) acetate as a precursor for carbon-supported Fenton catalysts (9 wt% Fe) produces a significantly higher Fe²⁺/Fe³⁺ ratio and consequent OH radical output compared to iron sulfate and iron nitrate. The Fe²⁺/Fe³⁺ ratio for the acetate-derived catalyst (C-AC-AFe) is 4.1, versus 1.5 for sulfate (C-AC-SFe) and 1.7 for nitrate (C-AC-NFe), directly correlating with peak OH generation of 53.8 μM g⁻¹ for acetate, compared to 37.9 and 42.4 μM g⁻¹ for sulfate and nitrate respectively [1]. This translates to faster sulfamethoxazole degradation: 98.2% removal in 120 min for acetate, versus 98.1% in 180 min for sulfate and 92.8% in 210 min for nitrate [1].

Heterogeneous Fenton catalysis Advanced oxidation processes Water treatment

Superior Catalyst Reusability via Low Iron Leaching vs. Iron Sulfate and Nitrate in Fenton-like Systems

In heterogeneous Fenton-like degradation of azo-dye Orange II using Fe/activated carbon catalysts (7 wt% Fe), iron(II) acetate as precursor yields the most stable catalyst with the lowest iron leaching among iron acetate, iron sulfate, and iron nitrate precursors. The study concludes that 'ferrous acetate seems to be the best option for the precursor to use on the basis of activity and particularly stability (i.e., possibility of catalyst reutilization due to low leaching)' [1]. This low leaching is attributed to the more internal pore location of iron species and stronger metal–support interaction when acetate is used.

Catalyst stability Iron leaching Fenton-like oxidation

Smaller & More Uniform α-Fe₂O₃ Nanoparticles (23 nm vs. 30 nm) with Superior Photocatalytic Activity vs. Iron Nitrate

When used as a precursor in a sol–gel synthesis with oxalic acid, iron(II) acetate yields α-Fe₂O₃ nanoparticles with an average size of 23 ± 2 nm and a uniform spherical morphology, compared to 30 ± 2 nm and quasi-spherical shapes from iron nitrate [1]. The acetate-derived particles exhibit a higher surface area attributed to smaller, more uniform particles. This translates to higher photocatalytic activity for degradation of Congo red dye and 4-chlorophenol under sunlight [1]. The bandgap of acetate-derived α-Fe₂O₃ is 2.63 eV, versus 2.60 eV for nitrate-derived material, suggesting subtly different electronic properties [1].

Nanoparticle synthesis Hematite Photocatalysis

Higher Fischer–Tropsch Metal Time Yield vs. Iron Nitrate on Carbon Sphere Supports

In Fischer–Tropsch synthesis (FTS) over model iron catalysts supported on carbon spheres (900 ± 50 nm), the catalyst prepared from iron(II) acetate via deposition precipitation exhibits a higher metal time yield than the catalyst prepared from iron(III) nitrate [1]. The superior performance is attributed to higher iron dispersion achieved with the acetate precursor. Although exact metal time yield figures are not provided in the abstract, the conclusion is stated as a key finding of the study, and the effect is consistently reproducible across different functionalization and promoter conditions [1].

Fischer–Tropsch synthesis Syngas conversion Iron catalyst

Efficient Ring-Opening Polymerization of L-Lactide to High Molar Mass PLLA vs. Less Effective Iron Carboxylates

Among a series of monocarboxylic iron(II) complexes tested for melt ring-opening polymerization of L-lactide, iron(II) acetate, iron(II) trifluoroacetate, and iron(II) isobutyrate were efficient catalysts yielding high molar mass poly(L-lactide) with high monomer conversion (>85%), while iron butyrate and iron dichloroacetate were low-efficiency catalysts due to hydrolysis during preparation [1]. Under optimized conditions (0.12–1.20 wt% catalyst, 170–210°C), iron acetate produced PLLA with Mw up to ~70,000 g mol⁻¹, and iron isobutyrate reached ~150,000 g mol⁻¹ [2]. Iron acetate thus provides a balanced profile of cost, availability, and catalytic efficiency for biomedical-grade PLLA synthesis compared to more expensive perfluorinated or branched carboxylate analogs.

Ring-opening polymerization Polylactide Biodegradable polymers

Validated Non-Toxicity Advantage vs. Iron Pentacarbonyl for Safer Nanomaterial Synthesis

Iron pentacarbonyl (Fe(CO)₅) is a highly toxic, volatile liquid (ACGIH TLV 0.8 mg/m³) known to cause pneumonitis, CNS damage, and liver/kidney injury via inhalation and dermal absorption [1]. Iron(II) acetate is explicitly cited as a safer alternative: Sigma-Aldrich's product literature states it is 'more nontoxic than iron pentacarbonyl and reactivity is better' . In sonochemical synthesis of iron oxide nanoparticles, iron acetate yields nanoparticles with magnetic saturations 'much less than those uncoated and produced by iron pentacarbonyl precursors' [2], indicating a trade-off in magnetic properties but a decisive advantage in occupational safety and regulatory compliance.

Precursor safety Iron oxide nanoparticles Biomedical applications

Iron(II) Acetate Optimal Procurement Scenarios: Where the Evidence Directs Selection Decisions


Heterogeneous Fenton Catalyst Manufacturing for Pharmaceutical Wastewater Treatment

Based on head-to-head data showing 42% higher OH radical generation and 40% faster sulfamethoxazole degradation versus iron nitrate [1], iron(II) acetate is the preferred precursor for carbon-supported Fenton catalysts targeting antibiotic-contaminated water. Combined with significantly lower iron leaching and superior reusability over iron sulfate and nitrate [2], procurement of iron(II) acetate directly reduces catalyst replacement frequency and improves contaminant removal throughput in continuous treatment systems.

Controlled Synthesis of Sub-25 nm Hematite Nanoparticles for Photocatalytic Coatings and Gas Sensors

For applications requiring monodisperse, spherical α-Fe₂O₃ nanoparticles with high surface area, iron(II) acetate yields particles 23% smaller (23 vs. 30 nm) and more uniform than iron nitrate under identical sol–gel conditions [1]. This size and morphology advantage translates to demonstrably higher photocatalytic degradation rates of organic pollutants, making iron acetate the precursor of choice for functional oxide coatings, solar-driven water purification, and high-sensitivity gas sensor fabrication.

Biomedical-Grade Poly(L-lactide) Synthesis via Organometallic Ring-Opening Polymerization

Iron(II) acetate efficiently catalyzes the melt polymerization of L-lactide to high molar mass PLLA (Mw ~70,000 g mol⁻¹, >85% conversion) while avoiding the toxicity concerns associated with tin octoate or aluminum alkoxide catalysts [1]. Its low cost and favorable toxicological profile (skin/eye irritant only) make it particularly suitable for synthesizing resorbable polymers for medical implants, drug delivery matrices, and food-contact biodegradable packaging where residual metal catalyst content is strictly regulated [2].

Fischer–Tropsch Catalyst Development for Biomass-to-Liquid (BTL) Processes

The higher metal time yield achieved with iron(II) acetate-derived Fe/carbon sphere catalysts versus iron nitrate [1] directly supports process intensification in small-to-medium scale GTL and BTL plants. Iron acetate enables higher iron dispersion on carbon supports, which is critical for maximizing syngas conversion to long-chain hydrocarbons per unit reactor volume, making it a strategic procurement choice for catalyst R&D groups developing next-generation distributed FTS technologies.

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